Ethyl (S)-2-aminopent-4-enoate hydrochloride Ethyl (S)-2-aminopent-4-enoate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13709252
InChI: InChI=1S/C7H13NO2.ClH/c1-3-5-6(8)7(9)10-4-2;/h3,6H,1,4-5,8H2,2H3;1H/t6-;/m0./s1
SMILES: CCOC(=O)C(CC=C)N.Cl
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64 g/mol

Ethyl (S)-2-aminopent-4-enoate hydrochloride

CAS No.:

Cat. No.: VC13709252

Molecular Formula: C7H14ClNO2

Molecular Weight: 179.64 g/mol

* For research use only. Not for human or veterinary use.

Ethyl (S)-2-aminopent-4-enoate hydrochloride -

Specification

Molecular Formula C7H14ClNO2
Molecular Weight 179.64 g/mol
IUPAC Name ethyl (2S)-2-aminopent-4-enoate;hydrochloride
Standard InChI InChI=1S/C7H13NO2.ClH/c1-3-5-6(8)7(9)10-4-2;/h3,6H,1,4-5,8H2,2H3;1H/t6-;/m0./s1
Standard InChI Key SBIJUSBWWSWRMP-RGMNGODLSA-N
Isomeric SMILES CCOC(=O)[C@H](CC=C)N.Cl
SMILES CCOC(=O)C(CC=C)N.Cl
Canonical SMILES CCOC(=O)C(CC=C)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl (S)-2-aminopent-4-enoate hydrochloride features a stereogenic center at the second carbon (C2), conferring the (S)-configuration. The molecule comprises:

  • An ethyl ester group (COOEt\text{COOEt}) at C1.

  • An amino group (NH2\text{NH}_2) at C2.

  • A pent-4-enoate backbone with a double bond between C4 and C5.

  • A hydrochloride counterion stabilizing the protonated amino group.

The stereochemistry is critical for its interactions in asymmetric synthesis and biological systems .

Physicochemical Characteristics

PropertyValue
Molecular FormulaC7H14ClNO2\text{C}_7\text{H}_{14}\text{ClNO}_2
Molecular Weight179.64 g/mol
SolubilityHighly soluble in water, polar solvents
StabilityStable under inert conditions; sensitive to strong acids/bases
Melting PointNot fully characterized

The hydrochloride salt form improves crystallinity, facilitating purification and handling .

Synthesis and Manufacturing

Neber Rearrangement Methodology

A scalable synthesis route, adapted from Hallinan et al. , involves a three-step process:

  • Imidate Formation: But-3-enenitrile is treated with chloramine-T to generate the corresponding N-chloroimidate.

  • Neber Rearrangement: The imidate undergoes base-induced rearrangement to form an α-aminoketone intermediate.

  • Esterification and Salt Formation: The ketone is reduced, esterified with ethanol, and precipitated as the hydrochloride salt.

Key reaction conditions include:

  • Temperature: 0–5°C during chlorination.

  • Catalysts: Triethylamine for rearrangement.

  • Yield: ~65% after purification .

Industrial-Scale Production

Continuous flow microreactor systems optimize efficiency by:

  • Minimizing side reactions through precise temperature control.

  • Reducing waste via in-line purification.

  • Achieving >90% conversion rates in esterification steps .

Applications in Organic and Pharmaceutical Chemistry

Asymmetric Synthesis

The compound serves as a precursor for non-proteinogenic amino acids, such as vinylglycine analogs, which inhibit enzymes like methionine γ-lyase . Its double bond enables functionalization via:

  • Epoxidation: Using VO(acac)2\text{VO(acac)}_2 and H2O2\text{H}_2\text{O}_2 to form epoxy derivatives.

  • Dihydroxylation: Catalyzed by osmium tetroxide for diol synthesis.

Pharmaceutical Intermediates

Derivatives of ethyl (S)-2-aminopent-4-enoate hydrochloride exhibit:

  • Anticancer Activity: Through matrix metalloproteinase (MMP) inhibition, disrupting tumor metastasis.

  • Antimicrobial Effects: By mimicking natural amino acids, interfering with bacterial cell wall synthesis .

Comparative Analysis with Structural Analogs

Compound NameMolecular FormulaKey Distinguishing Features
Ethyl (S)-2-aminopent-4-enoate hydrochlorideC7H14ClNO2\text{C}_7\text{H}_{14}\text{ClNO}_2Double bond at C4; (S)-configuration
L-VinylglycineC4H7NO2\text{C}_4\text{H}_7\text{NO}_2Shorter chain; lacks ester group
Methyl 2-aminopent-4-ynoateC6H10NO2\text{C}_6\text{H}_{10}\text{NO}_2Triple bond at C4; methyl ester

The ethyl ester and double bond in the target compound enhance reactivity in cycloadditions and cross-coupling reactions compared to analogs .

Future Research Directions

Biocatalytic Applications

Exploring enzymatic resolution techniques, such as papain-catalyzed enantioselective esterification, could improve optical purity for pharmaceutical use .

Targeted Drug Delivery

Functionalizing the double bond with targeting moieties (e.g., folate ligands) may enhance specificity in anticancer therapies.

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